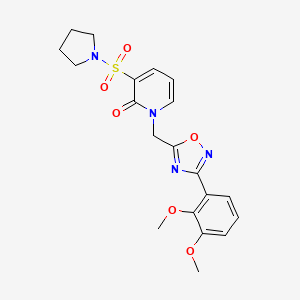

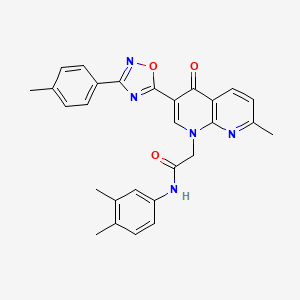

1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives involves one-pot condensation reactions, highlighting a method for creating bicyclic systems incorporating the 1,2,4-oxadiazole ring. These systems are confirmed using spectroscopic methods like IR, 1H NMR, and liquid chromato-mass spectrometry, demonstrating the versatility and reliability of synthesis methods for complex oxadiazole derivatives (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The structural elucidation of similar compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, involves comprehensive spectroscopic analysis and X-ray diffraction. These studies provide insights into the molecular conformation and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the molecular architecture and its implications on the compound's properties and reactivity (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Research into related 1,3,4-oxadiazole derivatives indicates a variety of chemical reactivity and interactions, including the formation of novel bicyclic systems and polymeric complexes, which underscore the reactive versatility of the oxadiazole moiety. These reactions not only highlight the synthetic utility of oxadiazole derivatives but also their potential as scaffolds for further chemical modifications (Hou et al., 2013).

Physical Properties Analysis

The synthesis and characterization of compounds like 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole reveal insights into their physical properties, such as solubility and stability. These properties are crucial for determining the compound's suitability for specific applications, including its potential in materials science and as an intermediate in organic synthesis (Hou et al., 2013).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including their electrophilic and nucleophilic sites, are elucidated through various spectroscopic techniques and theoretical calculations. These studies provide a deeper understanding of the compounds' reactivity, enabling the design of targeted chemical transformations for the synthesis of novel derivatives with desired properties (Khalid et al., 2016).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, such as 1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, exhibit a wide range of biological activities due to their ability to effectively bind with different enzymes and receptors through weak interactions. This structural feature facilitates their use in developing therapeutic agents for various ailments. Research has highlighted their potential in medicinal chemistry across an array of applications, including anticancer, antifungal, antibacterial, and antiviral activities, among others, underscoring their significant development value as high therapeutic potency compounds (Verma et al., 2019).

Broad Biological Activities

The compound's 1,3,4-oxadiazole core is part of a class of heterocyclic compounds known for their broad spectrum of pharmacological properties. They have been modified to synthesize drugs with enhanced potency and effectiveness against a wide range of conditions. These include not only antimicrobial, anticancer, and anti-inflammatory properties but also antidiabetic, antiparasitic, and antihypertensive activities, showcasing the versatility and the broad potential of these derivatives in drug development (Jalhan et al., 2017).

Antitubercular Activity

Specific derivatives of the 1,3,4-oxadiazole family have shown promising in vitro antitubercular activity against various strains of Mycobacterium tuberculosis, highlighting the potential of these compounds in the treatment of tuberculosis. This includes the development of compounds that exhibit significant activity against drug-resistant strains, indicating the potential for new therapeutic strategies in combating tuberculosis (Asif, 2014).

Chemical and Biological Properties

The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been extensively reviewed, focusing on their versatile chemical and biological properties. These studies provide insight into the synthesis strategies and the diverse pharmacokinetic profiles, which significantly enhance their pharmacological activities. This includes investigations into antibacterial, anti-inflammatory, and anticancer activities, demonstrating the compound's contribution to the field of organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Eigenschaften

IUPAC Name |

1-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S/c1-28-15-8-5-7-14(18(15)29-2)19-21-17(30-22-19)13-23-10-6-9-16(20(23)25)31(26,27)24-11-3-4-12-24/h5-10H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCBHZOLXCNLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)

![N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2495638.png)

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)